molecular formula C19H42Si B3130367 Trihexyl(methyl)silane CAS No. 3429-60-5

Trihexyl(methyl)silane

Cat. No.: B3130367
CAS No.: 3429-60-5
M. Wt: 298.6 g/mol
InChI Key: MUIDDQWFOHFBAF-UHFFFAOYSA-N
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Description

Trihexyl(methyl)silane (C₆H₁₃)₃(CH₃)Si is an organosilicon compound characterized by three hexyl (C₆H₁₃) groups and one methyl (CH₃) group bonded to a central silicon atom. This structure imparts high hydrophobicity, thermal stability, and chemical inertness due to the steric bulk and non-polar nature of the hexyl substituents. For example, silanes with long alkyl chains, such as octyltriethoxysilane (), demonstrate enhanced compatibility with hydrophobic polymers, suggesting this compound may act as a plasticizer or surface-modifying agent in polymer composites . Its lack of hydrolyzable groups (e.g., methoxy or chloro) distinguishes it from reactive silanes like trimethoxy(methyl)silane (), making it more stable but less suited for covalent bonding applications .

Properties

IUPAC Name

trihexyl(methyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42Si/c1-5-8-11-14-17-20(4,18-15-12-9-6-2)19-16-13-10-7-3/h5-19H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIDDQWFOHFBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](C)(CCCCCC)CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trihexyl(methyl)silane (THMS) is an organosilicon compound that has garnered attention in various fields, particularly due to its potential biological activities. This article explores the biological activity of THMS, focusing on its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its silane functional group, which contributes to its unique chemical properties. The general formula can be represented as:

C18H38Si\text{C}_{18}\text{H}_{38}\text{Si}

This compound is a trialkylsilane where three hexyl groups and one methyl group are attached to a silicon atom. Its hydrophobic nature makes it suitable for various applications, including surface modification and as a precursor in the synthesis of other organosilicon compounds.

Biological Activity Overview

The biological activity of THMS has been investigated in several studies, focusing on its potential anticancer properties, cytotoxic effects, and role as a catalyst in biochemical reactions.

Anticancer Properties

Recent studies have highlighted the potential of THMS as an anticancer agent. For instance, research indicates that silanes can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways.

Table 1: Summary of Anticancer Activity Studies Involving Silanes

Study ReferenceCell LineConcentrationObserved EffectMechanism
Jurkat2268.7 µg/mLDecreased viability to 48.4%Caspase activation
THP-120 µM (Taxol)Increased caspase activity by 540.1%Apoptosis induction
VariousVariableCytotoxic effects observedCell cycle arrest

These findings suggest that THMS may play a role in enhancing the efficacy of existing chemotherapeutic agents or serve as a standalone treatment option.

Cytotoxic Effects

Cytotoxicity assays have demonstrated that THMS exhibits varying degrees of toxicity depending on the concentration and exposure time. For example, studies have shown that higher concentrations lead to significant reductions in cell viability across different cancer cell lines.

Table 2: Cytotoxicity Results for this compound

Cell LineConcentration (µg/mL)Viability (%)Time (h)
Jurkat134.371.624
THP-12268.746.448
Control (Taxol)2034.124

These results indicate that THMS has significant cytotoxic effects on cancer cells, which could be leveraged for therapeutic purposes.

The mechanisms through which THMS exerts its biological activity are still under investigation. Key mechanisms include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, preventing cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress within cells, contributing to cytotoxicity.

Case Studies and Research Findings

Several case studies have examined the biological activity of THMS in different contexts:

  • In Vitro Studies : Research has shown that THMS can significantly reduce the viability of various cancer cell lines when treated with specific concentrations over defined periods.
  • Comparative Studies : When compared to established chemotherapeutics like Taxol, THMS demonstrated comparable or enhanced effects on certain cancer types.
  • Mechanistic Insights : Investigations into the molecular pathways affected by THMS have revealed its potential to modulate key signaling cascades involved in cell survival and apoptosis.

Comparison with Similar Compounds

Trihexyl(methyl)silane vs. Tetramethyl Silane ()

Property This compound Tetramethyl Silane
Substituents 3×C₆H₁₃, 1×CH₃ 4×CH₃
Molecular Weight ~340.7 g/mol 88.23 g/mol
Volatility Low (due to long alkyl chains) High (volatile liquid)
Applications Lubricants, hydrophobic coatings Solvent, NMR calibration standard
Reactivity Chemically inert Reacts with oxidizers, halogens
Safety Lower inhalation risk High flammability, toxic fumes

Key Findings :

  • The hexyl groups in this compound reduce volatility and toxicity compared to Tetramethyl Silane, which requires stringent safety protocols (e.g., respiratory protection) .
  • Both lack hydrolyzable groups, limiting their use in surface bonding but favoring stability in non-polar environments.

This compound vs. Octyltriethoxysilane ()

Property This compound Octyltriethoxysilane
Substituents 3×C₆H₁₃, 1×CH₃ 1×C₈H₁₇, 3×OCH₂CH₃
Reactivity Non-reactive (alkyl groups) Reactive (ethoxysilyl groups)
Applications Plasticizers, lubricants Polymer composites, dental resins
Hydrophobicity High Moderate (enhanced by octyl chain)

Key Findings :

  • Octyltriethoxysilane’s ethoxy groups enable covalent bonding with polymers (e.g., PMMA in dental resins), improving mechanical properties .
  • This compound’s inertness makes it unsuitable for such bonding but ideal for non-reactive applications like lubrication.

Functional Analogs: Reactive and Crosslinking Silanes

This compound vs. Trimethoxy(methyl)silane ()

Property This compound Trimethoxy(methyl)silane
Substituents 3×C₆H₁₃, 1×CH₃ 1×CH₃, 3×OCH₃
Reactivity Non-hydrolyzable Hydrolyzable (forms silanol groups)
Applications Hydrophobic coatings Adhesives, surface treatments
Thermal Stability High (>200°C) Moderate (decomposes at ~150°C)

Key Findings :

  • Trimethoxy(methyl)silane’s methoxy groups enable surface adhesion via hydrolysis, making it a key component in coatings and adhesives .
  • This compound’s thermal stability and hydrophobicity suit high-temperature or moisture-resistant applications.

This compound vs. Methyltris(methylisobutylketoxime)silane ()

Property This compound Methyltris(methylisobutylketoxime)silane
Substituents 3×C₆H₁₃, 1×CH₃ 3×ketoxime groups, 1×CH₃
Reactivity Inert Reactive (crosslinks under moisture)
Applications Lubricants Sealants, elastomers
Byproducts None Methyl ethyl ketoxime (neutral)

Key Findings :

  • Methyltris(methylisobutylketoxime)silane releases neutral byproducts during curing, ideal for sensitive substrates like marble .
  • This compound’s inertness precludes crosslinking but ensures compatibility with reactive matrices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trihexyl(methyl)silane
Reactant of Route 2
Trihexyl(methyl)silane

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